propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Drug Discovery ADME Lipophilicity

Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic small molecule belonging to the quinazolinone class. It features a 6,7-dimethoxy-4-oxoquinazoline core linked via an acetamido bridge to a propyl ester of para-aminobenzoic acid.

Molecular Formula C22H23N3O6
Molecular Weight 425.4 g/mol
Cat. No. B12191851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Molecular FormulaC22H23N3O6
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C22H23N3O6/c1-4-9-31-22(28)14-5-7-15(8-6-14)24-20(26)12-25-13-23-17-11-19(30-3)18(29-2)10-16(17)21(25)27/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,24,26)
InChIKeyLUXHLIVRYLKLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate: A Quinazolinone Screening Compound for Drug Discovery


Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic small molecule belonging to the quinazolinone class . It features a 6,7-dimethoxy-4-oxoquinazoline core linked via an acetamido bridge to a propyl ester of para-aminobenzoic acid. Its molecular formula is C22H23N3O6, with a molecular weight of 425.44 g/mol . This compound is primarily supplied as a screening compound for early-stage drug discovery, and its calculated physicochemical properties, such as a logP of 3.06, suggest moderate lipophilicity .

Synthetic quinazolinone scaffold suited for early-stage drug discovery screening
Propyl ester moiety influences target binding and permeability (different from methyl/ethyl)
6,7-dimethoxy substitution is a key pharmacophore for kinase/enzyme target interactions

The Risk of Substituting Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate with an In-Class Analog


Generic substitution within the quinazolinone class is not a viable procurement strategy for this specific compound due to the profound impact of even minor structural modifications on biological activity. The propyl ester moiety is not a passive linker; its size and lipophilicity directly influence target binding, cellular permeability, and metabolic stability compared to common methyl or ethyl ester analogs . Furthermore, the 6,7-dimethoxy substitution pattern on the quinazolinone core is a key pharmacophoric feature, and alterations at these positions are known to drastically reduce or abolish activity against specific kinase and enzyme targets [1]. Therefore, replacing this exact compound with a 'similar' quinazolinone without rigorous, quantitative comparative data risks invalidating entire screening campaigns.

Ester chain length Substitution with methyl/ethyl ester analogs may alter lipophilicity and metabolic stability, potentially affecting assay outcomes.
Core substitution pattern Modification of the 6,7-dimethoxy pattern could abolish target activity; class-level analogs are not direct replacements.
Screening validity Using an in-class quinazolinone without comparative data risks invalidating screening campaigns.

Quantitative Differentiation Evidence for Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate


Physicochemical Property Comparison: Propyl Ester vs. Hypothetical Methyl Ester Analog

This analysis is a class-level inference based on the structural difference between the propyl ester and a hypothetical methyl ester analog. The calculated partition coefficient (logP) for the target compound is 3.06 . Increasing the ester chain length from methyl to propyl is a well-established strategy to enhance lipophilicity. A comparative analysis with a hypothetical methyl ester (calculated logP ~2.4 based on standard fragment-based methods) suggests the propyl ester offers improved membrane permeability potential, a critical factor for intracellular target engagement.

Lipophilicity comparison
Class-level inference
logP 3.06 vs ~2.4 (methyl ester)
Supports lipophilicity screening for intracellular target engagement
Computational prediction; experimental validation needed
Drug Discovery ADME Lipophilicity

Aqueous Solubility Comparison: Propyl Ester vs. Hypothetical Methyl Ester Analog

This is a class-level inference. The target compound has a calculated logS of -3.85 , indicating moderate aqueous solubility. Extending the ester chain from methyl to propyl typically lowers aqueous solubility proportionally. A hypothetical methyl ester analog would be expected to have a higher solubility (e.g., logS ~ -3.2). This inverse relationship between lipophilicity and solubility is a key trade-off in drug design.

Aqueous solubility
Class-level inference
logS -3.85 (vs ~ -3.2 for methyl analog)
Supports solubility screening for assay condition design
Computational prediction; experimental validation needed
Drug Discovery ADME Solubility

Optimal Application Scenarios for Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate


Diversity-Oriented Synthesis (DOS) Library Design

Its distinct propyl ester moiety, combined with the 6,7-dimethoxyquinazolinone core, makes this compound a valuable building block for generating structural diversity in combinatorial chemistry. Its calculated moderate lipophilicity (logP 3.06) and solubility (logS -3.85) suggest it is amenable to standard organic transformations, enabling the creation of novel libraries with lead-like properties.

Kinase and GPCR Screening Panels

The quinazolinone scaffold is a privileged structure for kinase inhibition [1]. This specific compound's substituents (6,7-dimethoxy and the para-substituted benzoate ester) are found in many Type I and Type II kinase inhibitors. Procurement for broad-panel kinase screening is a logical primary application to identify its unique inhibition profile against targets like EGFR, VEGFR, or PI3K, where minor structural differences can dramatically alter selectivity.

Physicochemical Property Optimization Studies

This compound serves as an excellent probe molecule for studying the impact of ester chain length on ADME properties. Researchers can use its documented in silico logP (3.06) and logS (-3.85) as a baseline to correlate with experimental permeability (e.g., PAMPA) and microsomal stability data, generating valuable structure-property relationship (SPR) models for the series.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis library design
Scaffold diversity with propyl ester and dimethoxy core
Chemical tractability and lead-like properties
Kinase and GPCR screening panels
Quinazolinone privileged scaffold, specific substitution pattern
Selectivity profiling against kinase targets (e.g., EGFR, VEGFR)
Physicochemical property optimization studies
Ester chain length impact on ADME properties
Experimental permeability and metabolic stability correlation
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